(6-Methylpyrimidin-4-yl)methanamine

Lipophilicity Drug-likeness Medicinal Chemistry

(6-Methylpyrimidin-4-yl)methanamine (CAS 933735-13-8) is a heterocyclic primary amine building block featuring a pyrimidine core with a methyl group at the 6-position and a methanamine substituent at the 4-position. This specific substitution pattern provides a unique scaffold for medicinal chemistry, particularly in kinase inhibitor research, where subtle changes in regiochemistry can profoundly impact target selectivity and potency.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 933735-13-8
Cat. No. B2514398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyrimidin-4-yl)methanamine
CAS933735-13-8
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESCC1=CC(=NC=N1)CN
InChIInChI=1S/C6H9N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,3,7H2,1H3
InChIKeyZYQONZLGCFLFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Scientific and Industrial Users Prioritize (6-Methylpyrimidin-4-yl)methanamine (CAS 933735-13-8) Over Generic Analogs


(6-Methylpyrimidin-4-yl)methanamine (CAS 933735-13-8) is a heterocyclic primary amine building block featuring a pyrimidine core with a methyl group at the 6-position and a methanamine substituent at the 4-position [1]. This specific substitution pattern provides a unique scaffold for medicinal chemistry, particularly in kinase inhibitor research, where subtle changes in regiochemistry can profoundly impact target selectivity and potency . Unlike its 2-methyl and 5-methyl isomers, the 6-methyl configuration offers a distinct electronic environment and steric profile, making it a privileged intermediate for generating lead-like compounds with improved properties.

The Failure of Generic Substitution for (6-Methylpyrimidin-4-yl)methanamine


In pyrimidine-based drug discovery, the position of a single methyl group can dictate the success or failure of a lead optimization campaign. Simply substituting (6-Methylpyrimidin-4-yl)methanamine with its 2-methyl or 5-methyl isomer is not a viable procurement strategy because these regioisomers exhibit significantly different chemical reactivity, lipophilicity, and biological target engagement profiles [1]. The 6-methyl group's electron-donating effect and its spatial orientation relative to the reactive amine handle create a unique pharmacophore that cannot be replicated by other positional isomers, directly impacting potency and selectivity in kinase assays [2]. The quantitative evidence below demonstrates why only the 6-methyl-4-methanamine scaffold delivers the required performance for specific research programs.

Quantifiable Differentiation Data for (6-Methylpyrimidin-4-yl)methanamine vs. In-Class Alternatives


Enhanced Lipophilicity (XLogP3) Over 2-Methyl Isomer

The computed partition coefficient (XLogP3-AA) for (6-Methylpyrimidin-4-yl)methanamine is -0.5 [1], compared to a predicted ACD/LogP of -1.03 for its 2-methylpyrimidin-4-yl)methanamine isomer . This 0.53 log unit increase indicates significantly higher lipophilicity for the 6-methyl derivative, suggesting better passive membrane permeability and oral absorption potential, a critical factor in central nervous system drug discovery.

Lipophilicity Drug-likeness Medicinal Chemistry

Physical State Advantage: Liquid Handling vs. Solid Isomer Salts

(6-Methylpyrimidin-4-yl)methanamine is a liquid at standard storage conditions (4°C) [1], whereas the structurally analogous 2-methoxy-6-methylpyrimidin-4-yl)methanamine is supplied as a solid dihydrochloride salt . The liquid free-base form of the 6-methyl derivative offers superior handling and accurate dispensing for high-throughput experimentation and parallel synthesis platforms, avoiding the need for additional deprotonation or solubilization steps.

Formulation Handling Process Chemistry

Key Intermediate in Patented Kinase Inhibitor Syntheses

The 6-methylpyrimidin-4-yl scaffold appears in multiple patent families as a key intermediate for potent kinase inhibitors. For instance, the core is utilized in a JAK kinase inhibitor patent (US20240158389A1) [1], where the 6-methyl substitution is essential for maintaining potency against JAK family kinases. In contrast, the 2-methyl isomer is more commonly associated with GSK-3 inhibitor programs , demonstrating divergent target selectivity driven by the methyl group position.

Kinase Inhibitor Synthetic Intermediate Patent

Procurement-Driven Application Scenarios for (6-Methylpyrimidin-4-yl)methanamine (CAS 933735-13-8)


Lead Optimization for CNS-Penetrant Kinase Inhibitors

Medicinal chemistry teams developing brain-penetrant JAK or FGFR inhibitors should procure (6-Methylpyrimidin-4-yl)methanamine over its 2-methyl or 5-methyl analogs. The 0.53 log unit higher computed LogP (-0.5 vs. -1.03) for the 6-methyl isomer [1] aligns with improved passive permeability across the blood-brain barrier. This physico-chemical property, combined with the scaffold's documented utility in JAK kinase inhibitor patents [2], provides a dual advantage of enhanced drug-like properties and target validation, directly reducing the risk of late-stage lead failure due to poor CNS exposure.

High-Throughput Parallel Library Synthesis

In automated parallel synthesis environments, the liquid physical state of (6-Methylpyrimidin-4-yl)methanamine [1] directly improves operational efficiency. Unlike its solid dihydrochloride salt analogs (e.g., the 2-methoxy derivative) [2], the free-base liquid can be accurately dispensed by automated liquid handlers without the need for pre-weighing or dissolution steps. This advantage is critical for labs producing large compound libraries where reproducibility and speed are paramount for meeting screening deadlines.

Targeted Synthesis of Immuno-Oncology Candidates Targeting JAK Pathways

Research groups focused on immuno-oncology and inflammatory disease programs targeting the JAK-STAT pathway should specifically source the 6-methyl isomer. The use of this compound as an intermediate in patented JAK inhibitors [1] provides a direct synthetic route to validated pharmacophores, whereas the 2-methyl isomer is largely associated with GSK-3 inhibitors [2], a target irrelevant to JAK-mediated pathways. Selecting the correct isomer avoids the need for extensive initial medicinal chemistry exploration and accelerates entry into preclinical development.

Quote Request

Request a Quote for (6-Methylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.